2,4,6-Trimethyl-N-(2-methylphenyl)aniline
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Overview
Description
2,4,6-Trimethyl-N-(2-methylphenyl)aniline is an organic compound with the molecular formula C18H23N. It is an aromatic amine that is of commercial interest due to its applications in various fields, including the production of dyes and as a precursor to other chemical compounds .
Preparation Methods
The synthesis of 2,4,6-Trimethyl-N-(2-methylphenyl)aniline typically involves the selective nitration of mesitylene, avoiding oxidation of the methyl groups, followed by reduction of the resulting nitro group to the aniline . Industrial production methods often utilize mixed acid nitrification of sym-trimethylbenzene, followed by reduction to yield the desired compound .
Chemical Reactions Analysis
2,4,6-Trimethyl-N-(2-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in substitution reactions, such as nucleophilic substitution, where it reacts with halogenated organics, peroxides, and other reagents
Common reagents used in these reactions include hydrides for reduction and halogenated organics for substitution. Major products formed from these reactions include various substituted anilines and amines.
Scientific Research Applications
2,4,6-Trimethyl-N-(2-methylphenyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-N-(2-methylphenyl)aniline involves its interaction with various molecular targets and pathways. It neutralizes acids in exothermic reactions to form salts and water. The compound may also be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .
Comparison with Similar Compounds
2,4,6-Trimethyl-N-(2-methylphenyl)aniline can be compared with other similar compounds such as:
2,4,6-Trimethylaniline: An aromatic amine used as a precursor to dyes.
2,4,6-Trinitro-N-methyl-aniline: Known for its use in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
39267-45-3 |
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Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-(2-methylphenyl)aniline |
InChI |
InChI=1S/C16H19N/c1-11-9-13(3)16(14(4)10-11)17-15-8-6-5-7-12(15)2/h5-10,17H,1-4H3 |
InChI Key |
ODGXJKNNRHRTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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